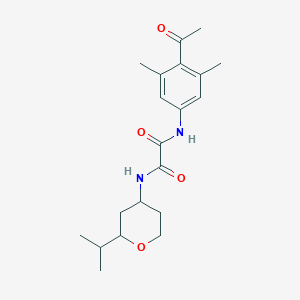
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide, commonly known as ADOX, is a chemical compound that has been extensively studied in scientific research. ADOX is a small molecule inhibitor that is known to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
ADOX inhibits ribonucleotide reductase by binding to the active site of the enzyme. ADOX forms a complex with the enzyme, which prevents the enzyme from converting ribonucleotides to deoxyribonucleotides. This inhibition ultimately leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
ADOX has been shown to have potent anti-cancer activity in vitro and in vivo. ADOX has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. ADOX has also been shown to have synergistic effects with other chemotherapeutic agents, such as gemcitabine and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
ADOX has several advantages for lab experiments. ADOX is a small molecule inhibitor that is easy to synthesize and purify. ADOX has also been extensively studied for its potential therapeutic applications in cancer treatment. However, ADOX also has some limitations for lab experiments. ADOX has poor solubility in water, which can make it difficult to use in certain assays. ADOX also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of ADOX. One potential direction is the development of more potent and selective inhibitors of ribonucleotide reductase. Another potential direction is the development of more effective drug delivery systems for ADOX. Finally, further studies are needed to determine the potential therapeutic applications of ADOX in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, ADOX is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX inhibits ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells. ADOX has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ADOX, including the development of more potent and selective inhibitors of ribonucleotide reductase and the development of more effective drug delivery systems.
Synthesemethoden
The synthesis of ADOX involves the reaction of 4-acetyl-3,5-dimethylphenylhydrazine with 2-propan-2-yloxan-4-yl isocyanate. The reaction yields ADOX as a white solid with a melting point of 234-236°C. The purity of ADOX can be determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
ADOX has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX is known to inhibit the enzyme ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
Eigenschaften
IUPAC Name |
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-11(2)17-10-15(6-7-26-17)21-19(24)20(25)22-16-8-12(3)18(14(5)23)13(4)9-16/h8-9,11,15,17H,6-7,10H2,1-5H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVIMVICZVMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C(=O)NC2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![[5-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-1H-imidazol-4-yl]-phenylmethanone](/img/structure/B7436918.png)
![N,2-dimethyl-3-(3-methylbutan-2-ylamino)-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B7436922.png)
![6-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436924.png)
![Methyl 5-[[2-(3-chlorophenyl)morpholine-4-carbonyl]amino]-2-methylpyrazole-3-carboxylate](/img/structure/B7436932.png)

![N-(1,2-thiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide](/img/structure/B7436937.png)
![3-(difluoromethyl)-N,1-dimethyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7436945.png)
![1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B7436968.png)
![N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide](/img/structure/B7436969.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
![1-[1-(1,3-Dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-(3-fluoro-5-methylphenyl)urea](/img/structure/B7436983.png)
![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)